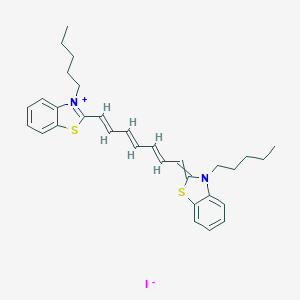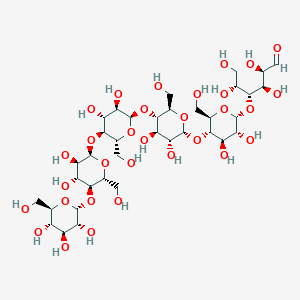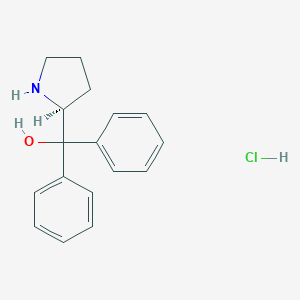
(S)-Diphenyl(pyrrolidin-2-yl)methanol hydrochloride
説明
“(S)-Diphenyl(pyrrolidin-2-yl)methanol hydrochloride” is a chemical compound with the molecular weight of 213.71 . It is a powder in physical form . The compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies . One involves the construction of the ring from different cyclic or acyclic precursors, while the other involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The specific synthesis process for “(S)-Diphenyl(pyrrolidin-2-yl)methanol hydrochloride” is not explicitly mentioned in the retrieved papers.Molecular Structure Analysis
The molecular structure of “(S)-Diphenyl(pyrrolidin-2-yl)methanol hydrochloride” is characterized by a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for increased three-dimensional coverage due to the non-planarity of the ring . This phenomenon is known as "pseudorotation" .Physical And Chemical Properties Analysis
“(S)-Diphenyl(pyrrolidin-2-yl)methanol hydrochloride” is a powder with a melting point of 154-155°C . It has a molecular weight of 213.71 . The compound is stored at a temperature of 4°C .科学的研究の応用
Organocatalysis in Chemical Synthesis
- (S)-Diphenyl(pyrrolidin-2-yl)methanol hydrochloride has been utilized in organocatalysis for asymmetric Michael and Mannich reactions. It's particularly effective when transformed into various derivatives like diamines, amides, alkylated amines, and more. This versatility underscores its significance in organic synthesis (Reyes-Rangel, Vargas-Caporali, & Juaristi, 2016).
Crystal Structure and Synthesis Optimization
- Studies have focused on synthesizing optically pure forms of this compound and analyzing their crystal structures. This is crucial for understanding its properties and potential applications in various fields, including materials science (Yu‐Mei Zhang, Liu, & Hong-Li Zhang, 2010).
Catalyst Design in Metal Complexes
- The compound has been used in designing symmetrical and unsymmetrical chiral pincer Palladium(II) and Nickel(II) complexes. These complexes have potential applications in catalysis and materials science (Niu et al., 2010).
Polysubstituted Pyrrolidines Synthesis
- It serves as a catalyst in a one-pot procedure for synthesizing polysubstituted pyrrolidines. This reaction is notable for its simplicity, stereoselectivity, and environmentally friendly approach (Reboredo et al., 2013).
Enantioselective Organic Reactions
- The compound has been identified as an efficient bifunctional organocatalyst in the enantioselective Michael addition of malonate esters to nitroolefins (Lattanzi, 2006).
Green Chemistry Applications
- It has been used in the biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system, highlighting its role in green chemistry and sustainable processes (Chen et al., 2021).
Surface Enhanced Raman Scattering (SERS) Studies
- Research has also included studying the interface of this compound with different metal surfaces using SERS. This is important for applications in spectroscopy and materials science (Pięta et al., 2015).
Molecular Structure Analysis
- Investigations into the molecular structures of enantiomerically-pure derivatives of this compound have been conducted, contributing to the field of structural chemistry (Bauer & Strohmann, 2017).
Asymmetric Copolymerization Studies
- The compound has been a focus in the study of asymmetric alternating copolymerization of cyclohexene oxide and CO2, highlighting its potential in polymer science (Nakano, Nozaki, & Hiyama, 2003).
Safety And Hazards
The safety information for “(S)-Diphenyl(pyrrolidin-2-yl)methanol hydrochloride” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
将来の方向性
The pyrrolidine ring, a key feature of “(S)-Diphenyl(pyrrolidin-2-yl)methanol hydrochloride”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future direction in the design of new pyrrolidine compounds with different biological profiles is guided by the understanding of the influence of steric factors on biological activity and the structure–activity relationship (SAR) of the studied compounds .
特性
IUPAC Name |
diphenyl-[(2S)-pyrrolidin-2-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO.ClH/c19-17(16-12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15;/h1-6,8-11,16,18-19H,7,12-13H2;1H/t16-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSYRXOJSOXZPT-NTISSMGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201345192 | |
| Record name | (2S)-αlpha,αlpha-Diphenyl-2-pyrrolidinemethanol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201345192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Diphenyl(pyrrolidin-2-yl)methanol hydrochloride | |
CAS RN |
148719-90-8 | |
| Record name | 2-Pyrrolidinemethanol, alpha,alpha-diphenyl-, hydrochloride, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148719908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-αlpha,αlpha-Diphenyl-2-pyrrolidinemethanol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201345192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PYRROLIDINEMETHANOL, .ALPHA.,.ALPHA.-DIPHENYL-, HYDROCHLORIDE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/446PL4A4AG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



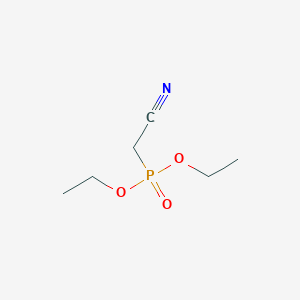
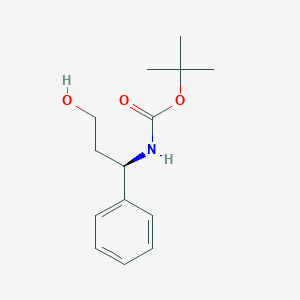
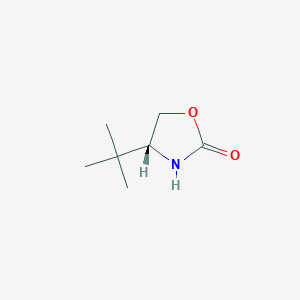
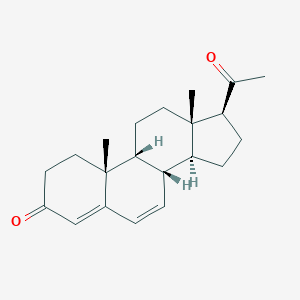
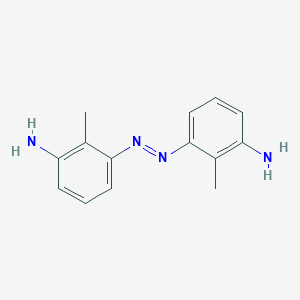
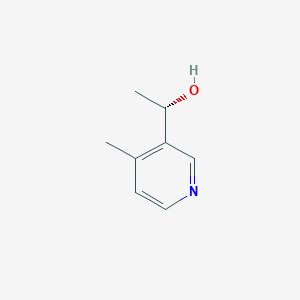
![Ethanehydrazonoylchloride, 2-[(2-chlorophenyl)amino]-2-oxo-N-phenyl-](/img/structure/B131028.png)
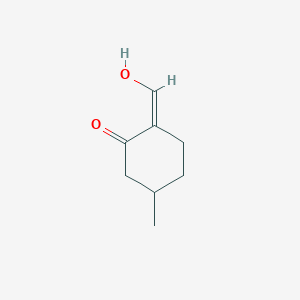
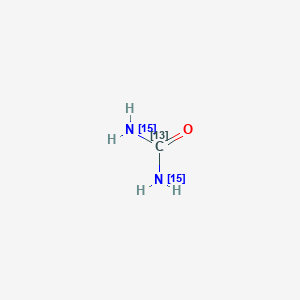
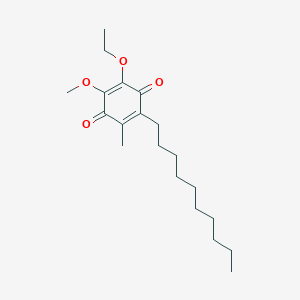
![6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B131038.png)
![5-[(2-Chloroethyl)thio]-1,3,4-thiadiazole-2-thiol](/img/structure/B131039.png)
